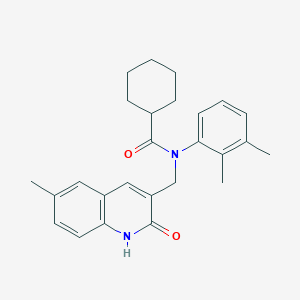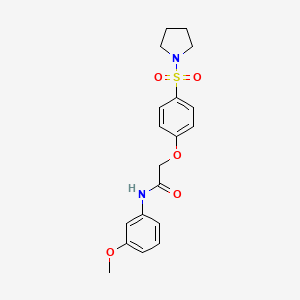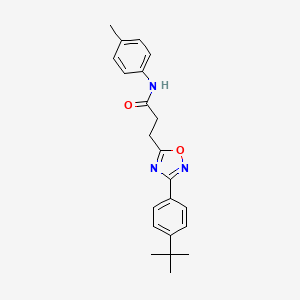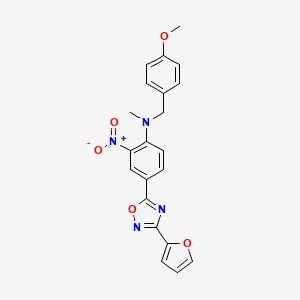
N'-cyclooctylidene-3,5-dimethoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclooctylidene-3,5-dimethoxybenzohydrazide (CDMB) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDMB is a hydrazide derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action and physiological effects.
科学的研究の応用
N'-cyclooctylidene-3,5-dimethoxybenzohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. This compound has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a potential candidate for the development of new drugs. This compound has also been studied for its potential use as a building block in the synthesis of new materials, such as polymers and dendrimers.
作用機序
The mechanism of action of N'-cyclooctylidene-3,5-dimethoxybenzohydrazide is not fully understood, but it has been reported to act as a sodium channel blocker, which may contribute to its anticonvulsant and analgesic properties. This compound has also been reported to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in various animal models. In a study conducted on mice, this compound was found to significantly reduce seizures induced by pentylenetetrazol, a convulsant agent. This compound was also found to exhibit analgesic effects in a rat model of neuropathic pain. In another study, this compound was found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in a mouse model of lipopolysaccharide-induced inflammation.
実験室実験の利点と制限
N'-cyclooctylidene-3,5-dimethoxybenzohydrazide has several advantages for lab experiments, including its high purity and stability. This compound can be easily synthesized through a simple reaction and can be purified through recrystallization. However, this compound has some limitations, including its low solubility in water, which may limit its use in some experiments. This compound also has a relatively short half-life, which may require frequent administration in some animal models.
将来の方向性
N'-cyclooctylidene-3,5-dimethoxybenzohydrazide has potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. Future research should focus on further understanding the mechanism of action of this compound and its potential use in the development of new drugs. This compound can also be used as a building block in the synthesis of new materials, and future research should focus on exploring its potential applications in this field. Additionally, the development of new methods for the synthesis of this compound may further improve its purity and yield.
合成法
N'-cyclooctylidene-3,5-dimethoxybenzohydrazide has been synthesized through various methods, including the reaction of 3,5-dimethoxybenzohydrazide with cyclooctanone in the presence of acetic acid and sulfuric acid. The reaction yields this compound as a white crystalline solid, which can be further purified through recrystallization. The synthesis of this compound has been reported in several research articles and has been optimized to yield high purity and high yield.
特性
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-27-22-14-20(12-13-21(22)28-17-19-10-6-3-7-11-19)16-24-25-23(26)15-18-8-4-2-5-9-18/h2-14,16H,15,17H2,1H3,(H,25,26)/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNCNKOLWWRVIE-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694664.png)



![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)
![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)